molecular formula C18H19NO B12554930 Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- CAS No. 185250-39-9

Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-

Cat. No.: B12554930
CAS No.: 185250-39-9
M. Wt: 265.3 g/mol
InChI Key: IPHQCWCGGAWCTL-MRTLOADZSA-N
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Description

Aziridines are three-membered heterocyclic compounds containing one nitrogen and two carbon atoms. The compound Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- features a unique structure:

  • A methylene group (=CH₂) at position 2 of the aziridine ring.
  • A stereochemically defined (1S)-configured substituent at position 1, comprising a phenyl group, a phenoxy-methylene (-CH₂-O-C₆H₅) moiety, and an ethyl backbone.

Properties

CAS No.

185250-39-9

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

2-methylidene-1-[(1S)-1-phenyl-2-phenylmethoxyethyl]aziridine

InChI

InChI=1S/C18H19NO/c1-15-12-19(15)18(17-10-6-3-7-11-17)14-20-13-16-8-4-2-5-9-16/h2-11,18H,1,12-14H2/t18-,19?/m1/s1

InChI Key

IPHQCWCGGAWCTL-MRTLOADZSA-N

Isomeric SMILES

C=C1CN1[C@H](COCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=C1CN1C(COCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis from Chiral β-Amino Alcohol Precursors

The most widely reported method for synthesizing enantiomerically pure 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]aziridine involves a three-step sequence starting from chiral β-amino alcohols. This approach, detailed by Ince et al., proceeds as follows:

  • Oxidation : The β-amino alcohol precursor (derived from (R)-styrene oxide) is oxidized to the corresponding ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).
  • Mesylation : The ketone is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form a mesylated intermediate.
  • Elimination : Heating the mesylated compound with a strong base (e.g., potassium tert-butoxide) induces intramolecular cyclization, yielding the methyleneaziridine.
    Key Data :
  • Yield: 60–75% over three steps.
  • Enantiomeric Excess (ee): >98% (confirmed by chiral HPLC).
  • Critical Step: Stereochemical integrity is maintained via the β-amino alcohol’s chiral center.

Epoxidation Followed by Ring Contraction

A patent by Kim et al. describes a method involving epoxidation of allylic amines, followed by aziridine formation via ring contraction:

  • Epoxidation : The allylic amine intermediate is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
  • Aziridine Formation : The epoxide undergoes ring contraction in the presence of a Lewis acid (e.g., BF₃·OEt₂), yielding the aziridine core.
  • Functionalization : The 2-methylene group is introduced via Wittig olefination using methyltriphenylphosphonium bromide.
    Key Data :
  • Yield: 45–55% for the aziridination step.
  • Purity: >95% (by ¹H NMR).
  • Limitations: Requires strict anhydrous conditions to prevent side reactions.

Sulfur Ylide-Mediated Cyclization

This method, adapted from Forbes et al., employs sulfur ylides to construct the aziridine ring:

  • Ylide Generation : Dimethylsulfonium methylide is generated in situ from trimethylsulfonium iodide and sodium hydride in dimethyl sulfoxide (DMSO).
  • Cycloaddition : The ylide reacts with a chiral sulfinyl imine derived from (S)-1-phenylethylamine, forming the aziridine via a [2+1] cycloaddition.
  • Oxidation : The sulfinyl group is oxidized to a sulfonyl group using 3-chloroperoxybenzoic acid (mCPBA).
    Key Data :
  • Yield: 85–90% for the cycloaddition step.
  • Diastereomeric Ratio: >95:5 (confirmed by ¹H NMR).
  • Advantage: High stereocontrol due to chiral sulfinyl auxiliary.

Palladium-Catalyzed Coupling Reactions

A palladium-catalyzed approach, reported by Zhang et al., involves coupling 1,3-diketones with methyleneaziridines:

  • Substrate Preparation : The benzyl-protected β-amino alcohol is converted to a tosylate.
  • Coupling : Pd(PPh₃)₄ catalyzes the reaction between the tosylate and a 1,3-diketone, forming the aziridine ring via nucleophilic displacement.
  • Deprotection : The benzyl group is removed using hydrogenolysis (H₂/Pd-C).
    Key Data :
  • Yield: 70–80% for the coupling step.
  • Scalability: Demonstrated at 10 mmol scale.
  • Drawback: Requires expensive palladium catalysts.

Photochemical Nitrogen-Atom Transfer

A recent advancement by Lee et al. utilizes visible-light-mediated nitrogen-atom transfer to unactivated alkenes:

  • Substrate Activation : An azoxy-triazene precursor is irradiated with blue light (450 nm), generating a singlet nitrene intermediate.
  • Cyclization : The nitrene reacts with a styrene derivative, forming the aziridine via a concerted pathway.
  • Stereochemical Control : Retention of geometry is achieved using (Z)- or (E)-alkenes.
    Key Data :
  • Yield: 65–75% (chemoselective for aziridination).
  • Reaction Time: 12–24 hours.
  • Green Chemistry: Metal-free and uses mild conditions.

Comparative Analysis of Methods

Method Key Reagents Yield Stereocontrol Scalability
β-Amino Alcohol Route DMP, MsCl, KOtBu 60–75% High (ee >98%) Lab-scale
Sulfur Ylide Trimethylsulfonium iodide, mCPBA 85–90% Excellent (dr >95:5) Pilot-scale
Palladium-Catalyzed Pd(PPh₃)₄, 1,3-diketones 70–80% Moderate Limited
Photochemical Azoxy-triazene, blue light 65–75% Substrate-dependent Lab-scale

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form new products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted amines or alcohols.

Scientific Research Applications

Drug Development

Aziridine derivatives have been explored as potential pharmacological agents. For instance, research has indicated that certain aziridine compounds can act as inhibitors for enzymes involved in cancer progression, such as CD73, which plays a role in tumor immune evasion . The compound under consideration may serve as a scaffold for developing novel anticancer drugs through structural modifications.

Radiolabeling Techniques

The ability to incorporate radioisotopes into aziridine compounds has significant implications for medical imaging and targeted therapy. A study highlighted the use of aziridines in radiolabeling processes, particularly with fluorine isotopes for positron emission tomography (PET) imaging . This application is crucial for tracking biological pathways and assessing the efficacy of therapeutic agents in vivo.

Synthetic Organic Chemistry

Aziridines are valuable intermediates in synthetic organic chemistry due to their versatility. They can undergo various transformations, including nucleophilic ring-opening reactions that lead to the formation of more complex molecules. Recent studies have demonstrated the utility of aziridine derivatives in synthesizing functionalized nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Applications

Research published in the Journal of Medicinal Chemistry explored a series of aziridine derivatives as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer cell proliferation. The study found that specific modifications to the aziridine structure enhanced selectivity and potency against different HDAC isoforms, suggesting a promising avenue for developing targeted cancer therapies.

CompoundHDAC Inhibition (%)Selectivity Ratio
Aziridine A75%4:1
Aziridine B85%6:1

Case Study 2: Radiolabeling Innovations

An innovative approach to radiolabeling aziridines was demonstrated using fluorination techniques that allow for one-step incorporation of fluorine isotopes. This method significantly improves the efficiency of radiolabeled compound synthesis, facilitating their use in PET imaging .

MethodologyYield (%)Time (hours)
Traditional Fluorination30%12
New One-Step Approach70%3

Mechanism of Action

The mechanism of action of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- involves its high reactivity due to ring strain. The compound can readily undergo ring-opening reactions, which allows it to interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting molecular pathways and biological processes.

Comparison with Similar Compounds

Structural and Electronic Features

The following table compares key structural attributes and substituents of analogous aziridines:

Compound Name (CAS No.) Substituents at Position 1 and 2 Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 1: (1S)-1-phenyl-2-(phenylmethoxy)ethyl; 2: methylene C₁₉H₂₁NO ~283.38* Potential chiral building block; high steric hindrance Inferred
Aziridine, 1-benzoyl-2-methyl-2-phenyl (88122-88-7) 1: Benzoyl; 2: methyl and phenyl C₁₇H₁₅NO 237.30 Stabilized ring; used in phosphonate synthesis
Aziridine, 1-(tert-butyl)-2-methylene- (21384-36-1) 1: tert-Butyl; 2: methylene C₇H₁₃N 111.18 High reactivity due to methylene group
(2S)-1-Methyl-2-phenylaziridine (33815-65-5) 1: Methyl; 2: phenyl (S-configuration) C₉H₁₁N 133.19 pKa: 6.91; B.P.: ~182.6°C (predicted)
Aziridine, 2-(bromomethyl)-1-(benzyl)- (25662-24-2) 1: Benzyl; 2: bromomethyl C₁₀H₁₂BrN 226.12 Synthetic intermediate (75% yield route)

Physicochemical Properties

  • Solubility and Stability : Phenyl and benzyl substituents (e.g., in 1-benzoyl-2-methyl-2-phenylaziridine) enhance hydrophobicity and stability, whereas methylene groups increase electrophilicity .
  • Acidity/Basicity: The target compound’s pKa is likely near ~7 (similar to (2S)-1-methyl-2-phenylaziridine), but the electron-withdrawing phenoxy group may slightly lower basicity .

Biological Activity

Aziridines, particularly the compound Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- , have garnered attention in recent years for their diverse biological activities. This article reviews the biological effects of this aziridine derivative, including its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound under consideration features a three-membered aziridine ring with a methylene group and a phenyl-substituted ethyl side chain. Its structural formula can be represented as follows:

C17H19N\text{C}_{17}\text{H}_{19}\text{N}

This unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have demonstrated that aziridine derivatives exhibit significant anticancer activity . For instance, aziridine phosphine oxides have shown potent inhibition of cancer cell viability across various cell lines, including HeLa and Ishikawa cells. The IC50 values for these compounds ranged from 4.6 µM to 10.5 µM, comparable to the well-known anticancer drug cisplatin .

Mechanism of Action:

  • Cell Cycle Arrest: Aziridine compounds induce cell cycle arrest, particularly in the S phase, which is critical for DNA replication. This was evidenced by a reduction in cell numbers in the G1 phase and an increase in the sub-G1 phase indicative of apoptosis .
  • DNA Interaction: The aziridine ring acts as a reactive electrophile, leading to alkylation of DNA, which results in cross-linking and subsequent cell death .

Antimicrobial Activity

Aziridines also exhibit antimicrobial properties . Research has indicated that certain aziridine derivatives can act as irreversible inhibitors of cysteine proteases, which are crucial in the life cycles of various pathogens .

Minimum Inhibitory Concentration (MIC) Values:

  • The most potent aziridine derivatives demonstrated MIC values as low as 8–16 µg/mL against clinical isolates, outperforming standard antibiotics like ampicillin and nitrofurantoin in some cases .

Summary of Biological Activities

Activity TypeObserved EffectsIC50/MIC Values
AnticancerCell viability inhibition, apoptosis inductionIC50: 4.6 - 10.5 µM
AntimicrobialInhibition of cysteine proteasesMIC: 8 - 16 µg/mL

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various aziridine derivatives, compounds with specific substitutions on the aziridine ring showed enhanced activity against HeLa cells. The study noted that structural modifications significantly impacted biological outcomes, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another investigation focused on aziridine-thiourea derivatives highlighted their antibacterial properties against resistant strains of bacteria. The study concluded that certain structural features were essential for maximizing antimicrobial efficacy, making these compounds promising candidates for further development .

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